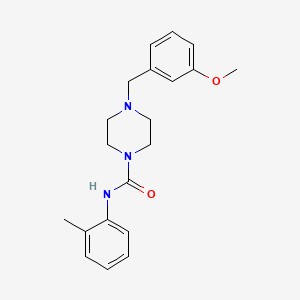
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide, also known as CMET or Compound 1, is a novel small molecule inhibitor of c-Met kinase. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of various types of cancer, including lung, gastric, and liver cancer.
Mecanismo De Acción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide inhibits c-Met kinase by binding to the ATP binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in tumor growth and survival. By inhibiting c-Met kinase, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide also blocks the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to modulate the immune system, which may enhance its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide is its high potency and selectivity for c-Met kinase, which makes it a promising drug candidate for the treatment of cancer. However, one limitation is its poor solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.
Direcciones Futuras
There are several future directions for the development of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another direction is the development of new formulations or prodrugs of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide that improve its solubility and bioavailability. Finally, further studies are needed to determine the safety and efficacy of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide involves several steps, including the preparation of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-phenylprop-2-yn-1-amine to yield N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and proliferation of cancer cells by targeting c-Met kinase, a receptor tyrosine kinase that plays a key role in tumor growth and progression. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMIMRBJVVNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291432.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5291436.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5291451.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5291454.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5291474.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)

![2-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5291489.png)


![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
